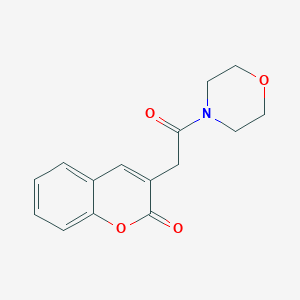
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one typically involves the reaction of coumarin-3-carboxylic acid with morpholine and a suitable coupling agent. One common method is to use dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions and ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The morpholinocarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of other diseases.
Industry: Utilized in the development of fluorescent dyes and sensors
作用機序
The mechanism of action of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes, which is particularly useful in the treatment of diseases such as cancer .
類似化合物との比較
Similar Compounds
Coumarin-3-carboxylic acid: A precursor in the synthesis of 3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one.
8-Methoxycoumarin-3-carboxamides: Known for their potent anticancer activity.
3-Phenoxypropyl-4-hydroxy coumarin: Identified as a non-peptide competitive HIV-1 protease inhibitor.
Uniqueness
This compound is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and reactivity compared to other coumarin derivatives. This makes it a valuable compound in various research and industrial applications .
特性
CAS番号 |
18144-54-2 |
|---|---|
分子式 |
C15H15NO4 |
分子量 |
273.28 g/mol |
IUPAC名 |
3-(2-morpholin-4-yl-2-oxoethyl)chromen-2-one |
InChI |
InChI=1S/C15H15NO4/c17-14(16-5-7-19-8-6-16)10-12-9-11-3-1-2-4-13(11)20-15(12)18/h1-4,9H,5-8,10H2 |
InChIキー |
TWKXOZOQEDDSAN-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
正規SMILES |
C1COCCN1C(=O)CC2=CC3=CC=CC=C3OC2=O |
Key on ui other cas no. |
18144-54-2 |
同義語 |
3-[(Morpholinocarbonyl)methyl]coumarin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















